Piperidin-4-yl(pyrrolidin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

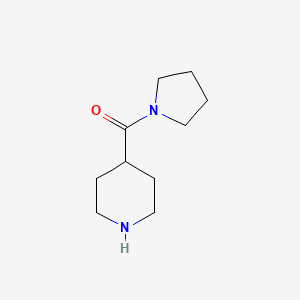

Structure

3D Structure

Properties

IUPAC Name |

piperidin-4-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCRUYLUQJNZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364074 | |

| Record name | piperidin-4-yl(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35090-95-0 | |

| Record name | piperidin-4-yl(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(pyrrolidin-1-ylcarbonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-(pyrrolidin-1-ylcarbonyl)piperidine, also known as piperidin-4-yl(pyrrolidin-1-yl)methanone. This document is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this piperidine derivative. The guide covers available computational data on its physicochemical properties, outlines detailed experimental protocols for their determination, and explores a potential biological context based on structurally related compounds. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

While experimental data for 4-(pyrrolidin-1-ylcarbonyl)piperidine is not extensively available in public literature, a significant amount of information can be derived from computational models. The following tables summarize the key computed physicochemical properties of this compound.[1]

Table 1: General and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 35090-95-0 | PubChem[1] |

| Molecular Formula | C₁₀H₁₈N₂O | PubChem[1] |

| Molecular Weight | 182.26 g/mol | PubChem[1] |

| Exact Mass | 182.141913202 Da | PubChem[1] |

| Monoisotopic Mass | 182.141913202 Da | PubChem[1] |

Table 2: Computed Physicochemical Data

| Property | Value | Source |

| XLogP3-AA (logP) | 0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | PubChem[1] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties. These are generalized protocols applicable to organic compounds like 4-(pyrrolidin-1-ylcarbonyl)piperidine.

Synthesis via Amide Coupling

A plausible synthetic route for 4-(pyrrolidin-1-ylcarbonyl)piperidine is via the amide coupling of piperidine-4-carboxylic acid and pyrrolidine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species.

Protocol:

-

Activation of Carboxylic Acid: To a solution of piperidine-4-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA) are added. The mixture is stirred at room temperature to form the activated ester.

-

Amine Addition: Pyrrolidine is then added to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution to remove unreacted reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final compound.

References

An In-depth Technical Guide to the Structure Elucidation and Confirmation of Piperidin-4-yl(pyrrolidin-1-yl)methanone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-4-yl(pyrrolidin-1-yl)methanone is a small organic molecule featuring a central ketone linker between a piperidine and a pyrrolidine ring. As with any compound intended for research or pharmaceutical development, unambiguous confirmation of its chemical structure is a critical first step. This guide provides a comprehensive overview of the analytical methodologies and data interpretation required to elucidate and confirm the structure of this compound. We will cover the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and present the expected data, detailed experimental protocols, and logical workflows.

The molecular structure of this compound is presented below:

Physicochemical Properties

A summary of the key physicochemical properties, compiled from established chemical databases, is essential for initial characterization.[1][2][3]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 35090-95-0 | ChemScene[2] |

| Molecular Formula | C₁₀H₁₈N₂O | PubChem[1] |

| Molecular Weight | 182.26 g/mol | PubChem, ChemScene[1][2] |

| Canonical SMILES | C1CCN(C1)C(=O)C2CCNCC2 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

Logical Workflow for Structure Elucidation

The process of structure elucidation is a systematic workflow. It begins with obtaining the sample and proceeds through multiple, complementary analytical techniques. The data from each technique provides a unique piece of the structural puzzle, which, when combined, leads to a definitive confirmation.

References

The Rising Promise of Piperidine-Pyrrolidine Hybrid Scaffolds: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The strategic fusion of piperidine and pyrrolidine rings into hybrid molecular scaffolds has emerged as a highly promising avenue in modern medicinal chemistry. These hybrid structures leverage the unique stereochemical and physicochemical properties of each constituent heterocycle, creating novel chemical entities with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer and neuroprotective potential of these hybrid scaffolds, detailing their quantitative biological data, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Biological Activity of Piperidine-Pyrrolidine and Related Hybrid Scaffolds

The therapeutic potential of piperidine-pyrrolidine hybrids is underscored by their potent biological activities, particularly as anticancer agents and acetylcholinesterase inhibitors. The following tables summarize the quantitative data from various studies, offering a comparative overview of their efficacy.

Anticancer Activity

Piperidine-pyrrolidine hybrids have demonstrated significant cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are key metrics for quantifying this activity.

| Compound Type | Cell Line | IC50 / GI50 (µM) | Reference Compound | Reference Compound IC50 / GI50 (µM) |

| Piperidine-Dihydropyridine Hybrid | A-549 (Lung Cancer) | 15.94 ± 0.201 | Cisplatin | - |

| Piperidine-Dihydropyridine Hybrid | MCF-7 (Breast Cancer) | 22.12 ± 0.213 | Cisplatin | - |

| Piperidine-Dihydropyridine Hybrid | A-549 (Lung Cancer) | 16.56 ± 0.125 | Cisplatin | - |

| Piperidine-Dihydropyridine Hybrid | MCF-7 (Breast Cancer) | 24.68 ± 0.217 | Cisplatin | - |

| Highly Functionalized Piperidines | 786-0 (Renal Cancer) | 0.4 | Doxorubicin | - |

| Highly Functionalized Piperidines | HT29 (Colon Cancer) | 4.1 | Doxorubicin | - |

| Highly Functionalized Piperidines | PC-3 (Prostate Cancer) | 6.3 | Doxorubicin | - |

| Highly Functionalized Piperidines | NCI/ADR-RES (Ovarian Cancer) | 17.5 | Doxorubicin | - |

Table 1: Anticancer activity of various piperidine-containing hybrid scaffolds against human cancer cell lines.[1]

Acetylcholinesterase (AChE) Inhibitory Activity

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase. Piperidine-pyrrolidine and related hybrids have emerged as potent AChE inhibitors.

| Compound Type | AChE IC50 (µM) | BuChE IC50 (µM) | Reference Compound | Reference Compound AChE IC50 (µM) |

| 1-Benzylpiperidine-Thiazolopyrimidine Hybrid (5h) | 0.83 | - | Galantamine | 1.31 |

| 1-Benzylpiperidine-Thiazolopyrimidine Hybrid (9p) | 0.73 | - | Galantamine | 1.31 |

| Benzimidazole-Pyrrole/Piperidine Hybrid | 19.44 ± 0.60 | 21.57 ± 0.61 | Galantamine | 19.34 ± 0.62 |

| Benzimidazole-Pyrrole/Piperidine Hybrid | 22.07 ± 0.13 | 26.32 ± 0.13 | Galantamine | 18.05 ± 0.31 |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivative (21) | 0.00056 | >10 | - | - |

| Semi-synthetic Piperidine Alkaloid (7) | 7.32 | >100 | - | - |

| Semi-synthetic Piperidine Alkaloid (9) | 15.1 | >100 | - | - |

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitory activities of piperidine-pyrrolidine and related hybrid scaffolds.[2][3][4][5][6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of piperidine-pyrrolidine hybrid scaffolds, enabling researchers to replicate and build upon these findings.

Synthesis of Piperidine-Pyrrolidine Hybrid Scaffolds

General Procedure for the Synthesis of 1-Benzylpiperidine-Thiazolopyrimidine Hybrids:

This protocol describes a representative synthesis of piperidone-grafted heterocyclic compounds.

Step 1: Synthesis of N-Benzylpiperidines A mixture of the appropriate benzaldehyde (1 mmol), 4-piperidone (1 mmol), and the corresponding amine (1 mmol) in ethanol (10 mL) is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-benzylpiperidine derivatives.[3]

Step 2: Synthesis of Thiazolopyrimidines A mixture of the synthesized N-benzylpiperidine (1 mmol), an appropriate aldehyde (1 mmol), and thiourea (1.2 mmol) in ethanol (15 mL) containing a catalytic amount of potassium hydroxide is refluxed for 8-10 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the final thiazolopyrimidine hybrid.[3]

In Vitro Anticancer Activity Assays

2.2.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (piperidine-pyrrolidine hybrids) and incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

2.2.2. Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a method for determining cell density based on the measurement of cellular protein content.[8][9]

-

Cell Seeding and Treatment: Cells are seeded and treated with test compounds as described in the MTT assay protocol.

-

Cell Fixation: After the treatment period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Staining: The plates are washed five times with slow-running tap water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing the plates four times with 1% (v/v) acetic acid. The plates are then air-dried.

-

Dye Solubilization and Absorbance Measurement: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye. The absorbance is measured at 510 nm.

Acetylcholinesterase Inhibition Assay

Ellman's Method

This colorimetric assay is widely used to screen for AChE inhibitors.[10]

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution (5,5'-dithiobis-(2-nitrobenzoic acid)), acetylthiocholine iodide (ATCI) solution, and the test compound solutions at various concentrations.

-

Assay Procedure (96-well plate):

-

To each well, add 20 µL of the test compound solution and 140 µL of phosphate buffer.

-

Add 20 µL of AChE solution and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI.

-

-

Measurement: The absorbance is measured kinetically at 412 nm for 5 minutes. The rate of reaction is calculated.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rates of the test compound wells with the control (enzyme and substrate without inhibitor). The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Piperidine-pyrrolidine hybrid scaffolds exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Piperidine-containing compounds have been shown to inhibit this pathway.

Experimental Workflow for Assessing PI3K/Akt/mTOR Pathway Modulation:

A common method to investigate the effect of compounds on this pathway is Western blotting, which detects the phosphorylation status of key proteins.

-

Cell Treatment and Lysis: Cancer cells are treated with the piperidine-pyrrolidine hybrid compound for a specified time. The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Detection and Analysis: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the change in protein phosphorylation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. ijpsi.org [ijpsi.org]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Pharmacological Profile of Piperidin-4-yl(pyrrolidin-1-yl)methanone: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a predicted pharmacological profile for Piperidin-4-yl(pyrrolidin-1-yl)methanone based on structural analogy to known bioactive molecules. As of the date of this publication, there is limited direct experimental data for this specific compound in publicly accessible literature. The information herein is intended to guide future research and is based on the activities of related piperidine and pyrrolidine derivatives.

Introduction

This compound is a small molecule featuring a piperidine ring connected to a pyrrolidine ring via a ketone linker. The piperidine and pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The piperidin-4-one core, in particular, is a versatile intermediate for synthesizing compounds with diverse pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][3][4] Similarly, the pyrrolidine ring contributes significantly to the stereochemistry and physicochemical properties of molecules, influencing their interaction with biological targets.[2]

This whitepaper outlines the predicted pharmacological profile of this compound, including its physicochemical properties, potential biological targets, and detailed protocols for hypothetical experimental validation.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 35090-95-0

-

Molecular Formula: C₁₀H₁₈N₂O

-

Molecular Weight: 182.26 g/mol

A summary of its computed physicochemical properties is presented in Table 1.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 182.26 g/mol | PubChem |

| XLogP3 | 0.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 32.3 Ų | PubChem |

Predicted Pharmacological Activities

Based on a comprehensive analysis of structurally related compounds, the following pharmacological activities are predicted for this compound.

Sigma-1 Receptor (S1R) Ligand Activity

The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands.[5] The sigma-1 receptor is a unique ligand-operated chaperone protein at the endoplasmic reticulum, implicated in a variety of neurological and psychiatric conditions.[6] The structure of this compound, with its basic nitrogen atom and lipophilic regions, suggests potential for interaction with the S1R binding site.

NLRP3 Inflammasome Inhibition

Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. The piperidine moiety is crucial for this activity. It is plausible that this compound could exhibit inhibitory effects on NLRP3 activation.

G Protein-Coupled Receptor (GPCR) Modulation

The piperidine ring is a cornerstone in the development of ligands for numerous G protein-coupled receptors. Given the vastness of the GPCR superfamily and the prevalence of this scaffold in GPCR-targeted drugs, it is a primary target class for which this compound should be screened.[7]

Antimicrobial Activity

Piperidin-4-one derivatives have been reported to possess a range of antimicrobial activities, including antibacterial and antifungal properties.[4][8] This suggests that the title compound may also exhibit growth inhibitory effects against various pathogens.

Proposed Synthesis Pathway

A potential synthetic route to this compound could involve the acylation of piperidine with pyrrolidine-1-carbonyl chloride or a similar activated pyrrolidine species. A logical diagram for a general synthesis is presented below.

Caption: Proposed general synthesis workflow for this compound.

Data Presentation (Exemplary)

The following tables present hypothetical quantitative data for the predicted activities. This data is for illustrative purposes only and is based on typical values observed for compounds in the respective classes.

Table 2: Predicted Sigma-1 Receptor (S1R) Binding Affinity (Exemplary Data)

| Compound | Radioligand | Kᵢ (nM) |

|---|---|---|

| This compound | [³H]-(+)-Pentazocine | 85 |

| Haloperidol (Reference) | [³H]-(+)-Pentazocine | 2.5 |

Table 3: Predicted NLRP3 Inflammasome Inhibition (Exemplary Data)

| Compound | Cell Line | Stimulus | IC₅₀ (µM) for IL-1β release |

|---|---|---|---|

| This compound | THP-1 macrophages | LPS + Nigericin | 12.5 |

| MCC950 (Reference) | THP-1 macrophages | LPS + Nigericin | 0.05 |

Experimental Protocols

Detailed methodologies for key experiments to validate the predicted pharmacological profile are provided below.

Protocol for Sigma-1 Receptor (S1R) Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a test compound to the S1R.[6][9][10]

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the S1R using a competitive radioligand binding assay.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-(+)-Pentazocine

-

Reference Compound: Haloperidol

-

Tissue Source: Guinea pig liver membrane homogenate (high in S1R)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Filtration Plates: 96-well GF/B filter plates

-

Scintillation Cocktail

-

Microplate Scintillation Counter

Procedure:

-

Membrane Preparation: Prepare a membrane homogenate from guinea pig liver according to standard laboratory procedures. Determine the total protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

-

50 µL of various concentrations of the test compound (e.g., 0.1 nM to 10 µM).

-

50 µL of [³H]-(+)-Pentazocine at a final concentration of ~5 nM.

-

50 µL of membrane homogenate (approx. 150-200 µg protein).

-

-

Incubation: Incubate the plates at 37°C for 120 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through the GF/B filter plates, followed by three washes with ice-cold Assay Buffer.

-

Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Caption: Experimental workflow for the Sigma-1 Receptor radioligand binding assay.

Protocol for NLRP3 Inflammasome Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of IL-1β release, a key downstream effector of NLRP3 inflammasome activation.[11][12]

Objective: To determine the IC₅₀ of this compound for the inhibition of NLRP3-mediated IL-1β release.

Materials:

-

Cell Line: THP-1 human monocytic cells

-

Reagents: Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS), Nigericin

-

Test Compound: this compound

-

Reference Compound: MCC950

-

Assay Kit: Human IL-1β ELISA kit

-

Culture Medium: RPMI-1640 with 10% FBS

Procedure:

-

Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.

-

Priming (Signal 1): Replace the medium with fresh serum-free medium containing 1 µg/mL LPS and incubate for 3-4 hours. This step upregulates pro-IL-1β and NLRP3 expression.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound or reference compound for 1 hour.

-

Activation (Signal 2): Add Nigericin (e.g., 10 µM) to the wells to activate the NLRP3 inflammasome and incubate for 1-2 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Quantification: Measure the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentration against the log concentration of the inhibitor. Determine the IC₅₀ value using non-linear regression analysis.

Caption: Simplified signaling pathway of NLRP3 inflammasome activation and predicted point of inhibition.

Conclusion and Future Directions

This compound is a molecule with significant potential for biological activity due to its constituent piperidine and pyrrolidine scaffolds. Based on structural analysis, it is predicted to interact with key targets in CNS and inflammatory pathways, such as the sigma-1 receptor and the NLRP3 inflammasome. The experimental protocols outlined in this whitepaper provide a clear roadmap for the initial pharmacological characterization of this compound. Future research should focus on synthesizing the molecule and performing these in vitro assays to validate the predicted profile. Subsequent studies could involve broader screening against GPCR panels, evaluation of antimicrobial efficacy, and eventual progression to in vivo models for promising activities.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]

- 4. ijpsr.com [ijpsr.com]

- 5. Sigma Receptors [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

The Piperidine Scaffold: A Comprehensive Technical Guide to a Privileged Structure in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in over seventy commercially available drugs underscores its significance as a "privileged scaffold." This structural motif offers a unique combination of properties, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and the conformational flexibility to adapt to the steric and electronic demands of diverse biological targets.[1] These characteristics have enabled the development of piperidine-based compounds as potent and selective modulators of a wide range of physiological processes, leading to their successful application in treating a multitude of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1]

This in-depth technical guide provides a comprehensive overview of the potential mechanisms of action for piperidine-based compounds. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of how this versatile scaffold can be leveraged to design and develop novel therapeutics. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships that govern the biological effects of these important molecules.

Key Mechanisms of Action and Quantitative Data

Piperidine-based compounds exert their pharmacological effects through a variety of mechanisms, including enzyme inhibition, receptor modulation, and interference with signal transduction pathways. The following sections provide a detailed overview of these mechanisms, supported by quantitative data from the literature.

Enzyme Inhibition

The piperidine scaffold is a common feature in numerous enzyme inhibitors, where it can play a crucial role in binding to the active site or allosteric sites, leading to a modulation of enzyme activity.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders. Several piperidine-containing compounds have been identified as potent MAO inhibitors.

| Compound/Derivative | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for MAO-B | Reference |

| Piperine | MAO-A | 20.9 | 19.0 ± 0.9 | [2] | |

| MAO-B | 7.0 | 3.19 ± 0.5 | [2] | ||

| Piperine | MAO-A | 49.3 | [3] | ||

| MAO-B | 91.3 | [3] | |||

| para-hydroxy piperidine ring substitution | MAO-A | 0.01446 ± 0.00183 | [4] | ||

| MAO-B | 0.01572 ± 0.00192 | [4] | |||

| Compound 14 (piperine derivative) | MAO-B | >201.207 (high inhibitory activity) | >201.207 | [4] | |

| Compound 12 (piperine derivative) | MAO-B | >151.515 (good antagonistic activity) | >151.515 | [4] | |

| Compound 6 (piperine derivative) | MAO-A | 3.66 | 81.33 | [3] | |

| MAO-B | 0.045 | [3] | |||

| Pyridazinobenzylpiperidine S5 | MAO-A | 3.857 | 19.04 | [5] | |

| MAO-B | 0.203 | 0.155 ± 0.050 | [5] | ||

| Pyridazinobenzylpiperidine S16 | MAO-B | 0.979 | 0.721 ± 0.074 | [5] | |

| Pyridazinobenzylpiperidine S15 | MAO-A | 3.691 | [5] | ||

| Thiazolylhydrazine-piperazine 3e | MAO-A | 0.057 ± 0.002 | [6] |

Factor Xa is a key enzyme in the blood coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic disorders. Piperidine-containing compounds have been developed as potent and selective FXa inhibitors.

| Compound/Derivative | IC50 | Anticoagulant Activity | Reference |

| Pyrazolyl piperidine analog 4a | 13.4 nM | Good (compared to Heparin) | [7] |

| Dioxolamide derivative 15 | 2.02 nM | Inhibition rate of 58% at 10 µM | [8] |

| Triazole derivative 14 | 67.92 ± 0.08 nM | Inhibits FXa by both exogenous and common pathways | [8] |

| Triazole derivative 13 | 102.1 ± 0.14 nM | Inhibits FXa by targeting both endogenous and exogenous pathways | [8] |

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Piperidine-based compounds have emerged as promising Akt inhibitors.

| Compound/Derivative | Target | IC50 | Antitumor Efficacy | Reference |

| Compound 10h | pan-AKT | High inhibitory activity | Induces apoptosis of PC-3 cells | [9] |

| Compound E22 | Akt1 | Increased potency | >90% tumor growth inhibition in SKOV3 xenograft model | [10] |

The NF-κB signaling pathway plays a crucial role in inflammation and cancer, and IKK is a key upstream kinase that activates this pathway. Piperidine-containing compounds have been shown to inhibit IKK activity.

| Compound | Target | IC50 (µM) | Reference |

| EF31 | IκKβ | ~1.92 | [11][12] |

| EF24 | IκKβ | ~131 | [11] |

Receptor Modulation

The piperidine scaffold is a versatile framework for the design of ligands that can act as agonists, antagonists, or allosteric modulators of various receptors.

The α7 nicotinic acetylcholine receptor is implicated in various neurological and inflammatory processes. Certain piperidine derivatives act as antagonists of this receptor.

| Compound/Derivative | Target | IC50 | Comments | Reference |

| Compound 13 | α7 nAChR | Submicromolar | Up to 20-fold higher IC50 for α3β4 and α4β2 nAChRs | [13] |

| Compound 26 | α7 nAChR | Submicromolar | [13] | |

| Compound 38 | α7 nAChR | Submicromolar | [13] | |

| 2-(1-benzylpiperidin-4-yl)-ethylamine (48) | α7 nAChR | Comparable to compounds 13, 26, 38 | Clear preference for α7 nAChRs | [13] |

| 1-[2-(4-alkyloxy-phenoxy-ethyl)]-1-methylpiperidinium iodide 12a | α7 nAChR | ~5 µM | Most potent antagonistic effect | [14] |

Opioid receptors are the primary targets for opioid analgesics. Piperidine-based structures, such as the 4-anilidopiperidine core of fentanyl, are well-established pharmacophores for potent opioid receptor ligands.

| Compound Class/Derivative | Receptor | Ki (nM) | Reference |

| Piperidine derivative 5 | σ1R | 3.64 | [15] |

| Piperidine derivative 11 | σ1R | 4.41 | [15] |

| Piperazine derivative 4 | σ1R | 1531 | [15] |

| Carfentanil | µOR | 0.22 | [16] |

| Morphine-6-glucuronide | µOR | 0.6 | [17] |

| Hydromorphone | µOR | 0.6 | [17] |

| Morphine | µOR | 1.2 | [17] |

| Hydrocodone | µOR | 19.8 | [17] |

| 4-substituted piperidine/piperazine compounds | MOR/DOR | Low nanomolar | Balanced affinity |

| Compound | Target | IC50 (nM) |

| 29f | hM5 | 10-309 |

| (rac)-30a-c | hM5 | 10-309 |

| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki) [nM] | Reference |

| 3 | Cyclohexane (Reference) | 0.61 | [18] |

| 4a | H | 165 | [18] |

| 13a | Tosyl | 108 | [18] |

| 18b | Ethyl | 89.4 | [18] |

| 18a | Methyl | 7.9 | [18] |

Modulation of Signaling Pathways

Piperidine-based compounds can exert their biological effects by modulating intracellular signaling cascades that are critical for cell fate and function.

As mentioned in the Akt inhibition section, the PI3K/Akt pathway is a key target for anticancer piperidine derivatives. These compounds can inhibit the phosphorylation of Akt, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.

The NF-κB pathway is a central regulator of inflammation and cell survival. Piperidine-containing compounds, such as piperine and its analogs, can inhibit this pathway by preventing the nuclear translocation of NF-κB and the degradation of its inhibitor, IκBα.[19] This is often achieved through the inhibition of the upstream IκB kinase (IKK).[11][12] The curcumin analog EF31, which contains a piperidone core, potently inhibits NF-κB DNA binding with an IC50 of approximately 5 µM.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to elucidate the mechanisms of action of piperidine-based compounds.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory activity of test compounds against MAO-A and MAO-B enzymes.

Materials:

-

MAO-A and MAO-B enzymes (from rat brain or recombinant human)

-

Substrate (e.g., kynuramine for a fluorometric assay, or specific substrates for each isoform)

-

Test compounds (piperidine derivatives)

-

Reference inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B)

-

Phosphate buffer (pH 7.4)

-

96-well microplates

-

Fluorometer or spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate buffer.

-

In a 96-well plate, add the enzyme preparation to each well.

-

Add the test compounds or reference inhibitors to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Factor Xa (FXa) Inhibition Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of Factor Xa.

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate for FXa (e.g., S-2765)

-

Test compounds (piperidine derivatives)

-

Reference inhibitor (e.g., Rivaroxaban)

-

Tris-HCl buffer (pH 8.3) containing NaCl and EDTA

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

-

Add the test compounds or reference inhibitor to the wells of a 9-well plate.

-

Add the FXa enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

Determine the initial reaction velocity (rate of substrate hydrolysis) for each concentration.

-

Calculate the percentage of inhibition relative to the control (enzyme and substrate without inhibitor).

-

Determine the IC50 value from the dose-response curve.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

This assay is used to assess the effect of piperidine-based compounds on the viability and proliferation of cancer cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, PC3)

-

Complete cell culture medium

-

Test compounds (piperidine derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[20]

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of piperidine derivatives to a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., opioid receptors, nAChRs)

-

Radioligand specific for the target receptor (e.g., [³H]-DAMGO for µ-opioid receptor)

-

Test compounds (piperidine derivatives)

-

Non-specific binding control (a high concentration of an unlabeled ligand)

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In tubes or a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample to assess the activation state of signaling pathways (e.g., phosphorylation of Akt or IκBα).

Materials:

-

Cells or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Wash buffer (TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues treated with the piperidine-based compounds.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with wash buffer.

-

Incubate the membrane with the HRP-conjugated secondary antibody.

-

Wash the membrane again.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding of the mechanism of action of piperidine-based compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Piperidine-based inhibitors can block this pathway at the level of Akt, preventing the phosphorylation of its downstream targets.

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperidine-based compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and immunity. Piperidine-containing compounds can inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Caption: NF-κB signaling pathway and the inhibitory action of piperidine-based compounds.

Experimental Workflow for In Vitro Enzyme Inhibition

This diagram illustrates a typical workflow for screening and characterizing piperidine-based compounds as enzyme inhibitors.

Caption: A generalized workflow for the in vitro screening of piperidine-based enzyme inhibitors.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperine from the fruits of Piper longum with inhibitory effect on monoamine oxidase and antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]

- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Piperine inhibits TNF-alpha induced adhesion of neutrophils to endothelial monolayer through suppression of NF-kappaB and IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

In Silico Screening of Piperidin-4-yl(pyrrolidin-1-yl)methanone: A Technical Guide to Therapeutic Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico screening process for the novel compound Piperidin-4-yl(pyrrolidin-1-yl)methanone. Lacking specific biological activity data for this molecule, this paper outlines a systematic approach to identify and evaluate potential therapeutic targets by leveraging computational methodologies. The workflow detailed herein encompasses target identification based on structural homology to known bioactive molecules, molecular docking, virtual screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Dipeptidyl Peptidase IV (DPP-IV) and Epidermal Growth Factor Receptor (EGFR) have been selected as primary subjects for this investigation due to the prevalence of the piperidine and pyrrolidine scaffolds in known inhibitors of these targets. This guide serves as a methodological blueprint for the computational evaluation of novel chemical entities in the early stages of drug discovery.

Introduction

The journey of a novel chemical entity from discovery to a therapeutic agent is a complex, time-consuming, and resource-intensive process.[1] Computational, or in silico, methods have emerged as indispensable tools to expedite this process by enabling the rapid screening of compounds against a multitude of biological targets and predicting their pharmacokinetic and toxicological profiles.[2][3] This approach significantly reduces the number of compounds that need to be synthesized and tested in a laboratory setting, thereby optimizing the drug discovery pipeline.[4]

This compound is a novel compound with uncharacterized biological activity. Its structure, featuring both piperidine and pyrrolidine moieties, is present in a wide range of biologically active compounds, suggesting its potential for therapeutic applications.[5] This guide details a systematic in silico screening strategy to identify and validate potential therapeutic targets for this molecule, with a focus on Dipeptidyl Peptidase IV (DPP-IV) for metabolic diseases and Epidermal Growth Factor Receptor (EGFR) for oncology.

In Silico Screening Workflow

The computational drug discovery process follows a structured workflow designed to systematically filter and prioritize potential drug candidates.[6] This workflow begins with the preparation of the ligand and target structures, followed by computational analyses to predict their interaction and the compound's drug-like properties.

Potential Therapeutic Targets and Methodologies

Based on the prevalence of the piperidine and pyrrolidine scaffolds in known therapeutic agents, two primary therapeutic areas have been selected for the initial in silico screening of this compound: Type 2 Diabetes Mellitus and Cancer.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[7] Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[8] Many established DPP-IV inhibitors contain piperidine or pyrrolidine rings, making this enzyme a prime target for this compound.[5]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9]

-

Protein Preparation: The 3D crystal structure of human DPP-IV complexed with a known inhibitor is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized using a suitable force field.

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to dock the prepared ligand into the active site of the prepared DPP-IV protein. The search space is defined around the co-crystallized ligand.

-

Analysis of Results: The docking results are analyzed based on the binding energy scores and the predicted binding poses. Lower binding energy indicates a more stable protein-ligand complex.

The following table presents representative binding affinity data that could be obtained from a molecular docking study.

| Compound | Target | Binding Affinity (kcal/mol) | Predicted IC50 (nM) |

| This compound | DPP-IV | -8.5 | 50 |

| Sitagliptin (Reference) | DPP-IV | -9.2 | 19 |

| Vildagliptin (Reference) | DPP-IV | -8.9 | 35 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Epidermal Growth Factor Receptor (EGFR) Inhibition in Cancer

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[10] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it a well-established therapeutic target.[4] Several EGFR inhibitors incorporate the piperidine scaffold, suggesting that this compound may exhibit anticancer activity.[1]

Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.[1]

-

Library Preparation: A library of compounds, including this compound and other structurally similar molecules, is prepared. The 3D structures are generated and optimized.

-

Target Preparation: The 3D structure of the EGFR kinase domain is prepared as described in the molecular docking protocol.

-

High-Throughput Virtual Screening (HTVS): The compound library is docked into the ATP-binding site of EGFR using a fast docking algorithm.

-

Hit Filtering and Refinement: The top-scoring compounds from HTVS are subjected to more rigorous docking protocols and their binding poses are visually inspected.

-

ADMET Prediction: The refined hits are evaluated for their drug-like properties.

The following tables summarize hypothetical results from a virtual screening and subsequent ADMET prediction.

Table 2: Virtual Screening Results against EGFR

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Mode |

| PPYM-001 (this compound) | -9.1 | H-bond with Met793 |

| Analog-002 | -8.8 | Pi-cation with Lys745 |

| Analog-003 | -9.5 | H-bond with Thr790 |

| Gefitinib (Reference) | -10.2 | H-bond with Met793 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 3: Predicted ADMET Properties

| Compound ID | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Predicted Oral Bioavailability |

| PPYM-001 | 182.26 | 1.2 | 1 | 2 | High |

| Analog-002 | 254.35 | 2.5 | 2 | 3 | Moderate |

| Analog-003 | 210.29 | 1.8 | 1 | 3 | High |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the initial evaluation of this compound. By leveraging computational tools for target identification, molecular docking, virtual screening, and ADMET prediction, researchers can efficiently generate hypotheses about the potential therapeutic applications of this novel compound. The presented workflows for investigating DPP-IV and EGFR as potential targets serve as a practical framework for the computational screening of new chemical entities. The hypothetical data underscores the importance of these analyses in prioritizing compounds for further experimental validation. This in silico-first approach is a critical step in modern drug discovery, enabling a more focused and cost-effective path towards the development of new medicines.

References

- 1. 139.91.210.27 [139.91.210.27]

- 2. tandfonline.com [tandfonline.com]

- 3. Physicochemical Properties Prediction Service - CD ComputaBio [computabio.com]

- 4. researchgate.net [researchgate.net]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Modeling and Docking of Piperidin-4-yl(pyrrolidin-1-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico analysis of Piperidin-4-yl(pyrrolidin-1-yl)methanone, a novel compound featuring both piperidine and pyrrolidine scaffolds. These heterocyclic moieties are prevalent in a wide range of biologically active compounds, suggesting the therapeutic potential of this molecule.[1][2][3][4][5] This document outlines a detailed hypothetical molecular modeling and docking study, presenting a workflow from target selection to data interpretation. It is designed to serve as a practical resource for researchers engaged in structure-based drug design and discovery.

Introduction to this compound

This compound is a synthetic organic compound with the molecular formula C₁₀H₁₈N₂O.[6][7][8] The presence of the piperidine and pyrrolidine rings suggests its potential to interact with various biological targets, as derivatives of these scaffolds have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antiviral, and neuroprotective effects.[1][2][3][4][9] Molecular modeling and docking studies are crucial computational techniques to predict the binding affinity and interaction patterns of this ligand with specific protein targets, thereby elucidating its potential mechanism of action and guiding further drug development efforts.[10][11][12][13]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O | [6][7] |

| Molecular Weight | 182.26 g/mol | [6][7] |

| IUPAC Name | This compound | [6] |

| CAS Number | 35090-95-0 | [6][7] |

Hypothetical Target Selection and Rationale

Given the prevalence of piperidine and pyrrolidine derivatives in compounds targeting enzymes and receptors involved in cancer and viral diseases, a relevant hypothetical target for this study is Pancreatic Lipase (PL) .[14] Inhibition of pancreatic lipase is a therapeutic strategy for obesity, a significant global health issue.[14] A recent study identified other piperidine and pyrrolidine derivatives as potent inhibitors of this enzyme, making it a plausible target for this compound.[14]

Experimental Protocols: Molecular Docking Workflow

The following sections detail the step-by-step methodology for a comprehensive molecular docking study.

Protein Preparation

-

Retrieval of Protein Structure: The three-dimensional crystal structure of human pancreatic lipase (PDB ID: 1LPS) would be downloaded from the RCSB Protein Data Bank.[14]

-

Pre-processing: The protein structure would be prepared using UCSF Chimera or AutoDock Tools.[15][16][17][18][19] This process involves:

-

Removal of water molecules and any co-crystallized ligands.

-

Addition of polar hydrogen atoms.

-

Assignment of Kollman charges.

-

Repair of any missing side chains or loops.

-

-

Grid Box Generation: A grid box encompassing the active site of the enzyme would be defined. The dimensions and center of the grid box would be determined based on the location of the co-crystallized ligand in the original PDB file.

Ligand Preparation

-

3D Structure Generation: The 2D structure of this compound would be drawn using ChemDraw and converted to a 3D structure.

-

Energy Minimization: The ligand's geometry would be optimized and its energy minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

Ligand File Preparation: The prepared ligand structure would be saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina). This includes defining rotatable bonds to allow for conformational flexibility during docking.[20]

Molecular Docking Simulation

-

Software: AutoDock Vina is a widely used and effective tool for molecular docking.[21]

-

Algorithm: The Lamarckian Genetic Algorithm would be employed to explore the conformational space of the ligand within the defined active site of the protein.[14]

-

Parameters: The number of binding modes to be generated and the exhaustiveness of the search would be set to ensure a thorough exploration of possible binding poses.

Data Analysis and Visualization

The docking results would be analyzed based on the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) of the ligand poses. The pose with the lowest binding energy is typically considered the most favorable. Visualization of the protein-ligand interactions would be performed using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Hypothetical Quantitative Data

The following table summarizes the hypothetical docking results of this compound against Pancreatic Lipase, compared with a known inhibitor, Orlistat.

| Compound | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |

| This compound | -7.8 | 3 | Gly76, Phe77, Asp79 |

| Orlistat (Reference) | -9.2 | 4 | Ser152, Asp79, His263, Phe77 |

Visualizations

Molecular Docking Workflow

Caption: General workflow for molecular docking studies.

Hypothetical Signaling Pathway Inhibition

Based on the docking results, this compound could potentially inhibit the signaling pathway associated with fat metabolism.

Caption: Potential inhibition of the fat metabolism pathway.

Conclusion

This technical guide presents a hypothetical yet plausible framework for the molecular modeling and docking analysis of this compound. The outlined protocols and data provide a foundational understanding of how in-silico techniques can be applied to investigate the therapeutic potential of novel compounds. The hypothetical docking results suggest that this compound may act as an inhibitor of pancreatic lipase, warranting further in-vitro and in-vivo validation. This guide serves as a valuable resource for researchers in the field of drug discovery and development, offering a structured approach to computational analysis.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound , 98% , 35090-95-0 - CookeChem [cookechem.com]

- 9. benchchem.com [benchchem.com]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]

- 12. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 13. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]

- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 16. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 18. scotchem.ac.uk [scotchem.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

An In-depth Technical Guide to ADMET Prediction for Small Molecules Containing Piperidine and Pyrrolidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and pyrrolidine rings are saturated nitrogen-containing heterocycles that are considered "privileged scaffolds" in medicinal chemistry. Their frequent appearance in a vast number of biologically active compounds and approved drugs underscores their importance.[1] These structures provide a three-dimensional framework and a basic nitrogen atom, which is often crucial for target engagement and for modulating physicochemical properties like solubility.[1] However, the very features that make them attractive can also introduce challenges related to their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

A thorough understanding and early prediction of the ADMET properties of drug candidates containing these scaffolds are critical for reducing late-stage attrition in drug development. This guide provides a comprehensive overview of the computational and experimental strategies employed to predict and evaluate the ADMET profiles of small molecules incorporating piperidine and pyrrolidine moieties.

Core Physicochemical Properties: Piperidine vs. Pyrrolidine

The single methylene unit difference between the six-membered piperidine and the five-membered pyrrolidine ring leads to distinct physicochemical properties that significantly influence their pharmacokinetic and toxicological behavior.[1]

| Property | Piperidine | Pyrrolidine | Key ADMET Considerations |

| pKa (Conjugate Acid) | ~11.22[1][2] | ~11.27[1] | Both are strongly basic, impacting solubility, cell permeability, and potential for hERG interaction. Pyrrolidine is slightly more basic.[1] |

| logP (Octanol/Water) | 0.84[1] | 0.46[1] | Piperidine is more lipophilic, which can enhance membrane permeability but may also increase metabolic susceptibility and off-target effects.[1] |

| Conformational Flexibility | Prefers a rigid chair conformation.[1] | Adopts more flexible envelope and twist conformations.[1] | The rigidity of piperidine can be beneficial for locking in a bioactive conformation, while pyrrolidine's flexibility may aid in adapting to a binding site.[1] |

| 3D Shape | Provides greater three-dimensional diversity. | More planar compared to piperidine. | The 3D shape afforded by sp3-hybridized centers is crucial for improving druggability by modifying parameters like solubility and lipophilicity.[3] |

A Dual Approach to ADMET Prediction

Effective ADMET profiling relies on an integrated strategy that combines early-stage in silico predictions with subsequent in vitro experimental validation. This iterative process allows for the early identification of potential liabilities and guides the design-make-test-analyze (DMTA) cycle in drug discovery.

Caption: General workflow for ADMET prediction in drug discovery.

In Silico ADMET Prediction

A variety of computational tools are available to predict the ADMET properties of novel compounds, providing a rapid and cost-effective initial screening.[4][5]

| Tool/Server | Key Features |

| SwissADME | Predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. |

| admetSAR | Provides predictions for a wide range of ADMET properties including intestinal absorption, BBB permeability, CYP inhibition, and various toxicities.[5] |

| PreADMET | A web-based tool for predicting ADMET data and building drug-like library models.[6] |

| pkCSM | Predicts pharmacokinetic and toxicity properties using graph-based signatures. |

| OSIRIS Property Explorer | Predicts drug-relevance and toxicity risks (mutagenicity, tumorigenicity, etc.).[4] |

Comparative In Silico ADMET Profile

The table below presents a hypothetical but representative comparison of predicted ADMET properties for a generic piperidine and a pyrrolidine-containing molecule.

| ADMET Parameter | Representative Piperidine Derivative | Representative Pyrrolidine Derivative | Significance in Drug Development |

| Human Intestinal Absorption (HIA) | High | High | Predicts the extent of absorption after oral administration. |

| Caco-2 Permeability | Moderate to High | Moderate | An in vitro model for predicting intestinal drug absorption. |

| Blood-Brain Barrier (BBB) Permeability | Variable (often Low to Moderate) | Variable (often Low to Moderate) | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs.[6] |

| P-gp Substrate | Yes/No (Highly dependent on structure) | Yes/No (Highly dependent on structure) | P-glycoprotein is an efflux transporter that can limit brain penetration and oral bioavailability.[3] |

| CYP2D6 Inhibitor | Likely | Possible | Inhibition of Cytochrome P450 enzymes can lead to drug-drug interactions. CYP3A4 and CYP2D6 are commonly involved in the metabolism of these compounds.[7][8] |

| CYP3A4 Inhibitor | Likely | Possible | See above. CYP3A4 is a major enzyme in drug metabolism.[7] |

| hERG Inhibition | High Risk | Moderate to High Risk | Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[9] |

| AMES Toxicity | Non-mutagenic | Non-mutagenic | Predicts the mutagenic potential of a compound.[10] |

| Hepatotoxicity | Possible | Possible | Predicts the potential for drug-induced liver injury. |

Key Experimental ADMET Assays and Protocols

Experimental validation is essential to confirm in silico predictions. The following are key assays with generalized protocols relevant for piperidine and pyrrolidine-containing compounds.

Permeability: Caco-2 Bidirectional Permeability Assay

-

Purpose: To assess intestinal permeability and identify potential substrates of efflux transporters like P-glycoprotein (P-gp).

-

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable membrane inserts (e.g., Transwell®) and cultured for 21-25 days to form a differentiated, polarized monolayer.

-

Assay Preparation: The cell monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

-

Apical to Basolateral (A-to-B) Permeability: The test compound is added to the apical (AP) side. Samples are taken from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 min).

-

Basolateral to Apical (B-to-A) Permeability: The test compound is added to the BL side, and samples are taken from the AP side.

-

Quantification: The concentration of the compound in the donor and receiver compartments is measured using LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate for an efflux transporter.[3]

-

Metabolism: Metabolic Stability Assay

-

Purpose: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic half-life (t½) and intrinsic clearance (CLint).

-

Methodology:

-

System Preparation: Human liver microsomes (HLM) or hepatocytes are thawed and suspended in a phosphate buffer.

-

Reaction Initiation: The test compound (at a low concentration, e.g., 1 µM) is pre-incubated with the microsomes/hepatocytes at 37°C. The metabolic reaction is initiated by adding a NADPH-regenerating system.

-

Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 min) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

-

Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

-

Toxicity: hERG Inhibition Patch-Clamp Assay

-

Purpose: To directly measure the inhibitory effect of a compound on the hERG potassium channel current, the gold standard for assessing cardiotoxicity risk.

-

Methodology:

-

Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

-

Patch-Clamp: A whole-cell manual patch-clamp configuration is established.

-

Current Measurement: A specific voltage protocol is applied to elicit the hERG current (tail current). A stable baseline current is recorded.

-

Compound Application: The test compound is applied at increasing concentrations, and the effect on the hERG current is measured.

-

Data Analysis: The percentage of current inhibition at each concentration is calculated. The data is fitted to a concentration-response curve to determine the IC50 value (the concentration at which 50% of the current is inhibited).

-

Metabolic Pathways and Liabilities

Piperidine and pyrrolidine rings are susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes.[7][11] Understanding these "metabolic soft spots" is key to designing more stable molecules.

Caption: Common metabolic pathways for piperidine and pyrrolidine scaffolds.

Key metabolic reactions include:

-

N-dealkylation: Cleavage of an alkyl group attached to the ring nitrogen, a very common pathway for drugs containing 4-aminopiperidine moieties, often catalyzed by CYP3A4.[7]

-

Oxidation at the α-carbon: Oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of a lactam.

-

Ring Contraction/Opening: Piperidine rings can undergo CYP-mediated ring contraction to form a pyrrolidine derivative.[11][12]

Lead Optimization Strategies based on ADMET Profiles

When an initial lead compound exhibits a poor ADMET profile, specific structural modifications can be made. The following flowchart illustrates a typical decision-making process for mitigating common liabilities associated with piperidine and pyrrolidine scaffolds.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 6. Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]